Trilysine

Description

Propriétés

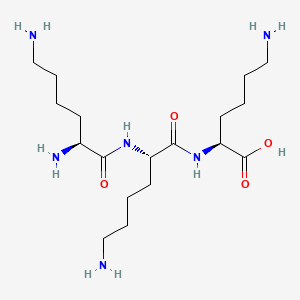

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCNDJQPKSPII-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948891 | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13184-14-0, 25988-63-0 | |

| Record name | Trilysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysyllysyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLLYSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7F82M80K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Trilysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilysine, a tripeptide composed of three L-lysine amino acid residues linked by peptide bonds, is a cationic molecule of significant interest in various scientific and biomedical fields. Its inherent positive charges at physiological pH, stemming from the primary amine groups in the lysine side chains, govern its interactions with negatively charged macromolecules such as nucleic acids. This property has led to its exploration in applications like gene delivery and drug formulation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its interactions and analytical workflows.

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in biological and chemical systems. The following tables summarize key quantitative data.

General and Chemical Properties

| Property | Value | Source |

| Chemical Name | (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | N/A |

| Synonyms | Lys-Lys-Lys, L-Lysyl-L-lysyl-L-lysine, KKK | N/A |

| CAS Number | 13184-14-0 | N/A |

| Molecular Formula | C₁₈H₃₈N₆O₄ | N/A |

| Molecular Weight | 402.53 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | -20°C | [1] |

Physical and Chemical Data

| Property | Value (Predicted/Experimental) | Source |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | 745.4 ± 60.0 °C (Predicted) | N/A |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | pK1: 3.08 (+2); pK2: 7.34 (+1); pK3: 9.80 (0); pK4: 10.54 (-1) (25°C, μ=0.1) (Predicted) | N/A |

| LogP | -5.6 (Predicted) | N/A |

| Solubility | Soluble in water. Quantitative data not available. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This method allows for the separation and analysis of Lysine, Dilysine, and this compound.[3]

-

Column: BIST B+ mixed-mode stationary phase column (e.g., 4.6 x 250 mm, 5 µm, 100Å).[3]

-

Mobile Phase: A simple mobile phase consisting of water, Acetonitrile (MeCN) or Methanol (MeOH), and sulfuric acid as a buffer.[3] The gradient can be optimized for baseline separation. For a similar analysis of lysine, a gradient from 100% mobile phase A (2% ACN with 0.1% TFA) to 100% mobile phase B (25% ACN with 0.3% TFA) over 20 minutes can be used as a starting point.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 205 nm.[3]

-

Sample Preparation: Dissolve this compound standard or sample in the mobile phase, filter through a 0.45 µm filter, and sonicate before injection.

Spectroscopic Analysis (General Protocols)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., D₂O). The concentration can range from 1 to 10 mg/mL.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra. For structural elucidation, 2D experiments like COSY, HSQC, and HMBC can be performed.

-

Expected Chemical Shifts (based on L-lysine):

-

¹H NMR (in D₂O): Expect signals for α-CH (~3.7 ppm), β-CH₂ (~1.9 ppm), γ-CH₂ (~1.5 ppm), δ-CH₂ (~1.7 ppm), and ε-CH₂ (~3.0 ppm).[4] The peptide bond formation will cause shifts in these values, particularly for the α-CH protons.

-

¹³C NMR (in D₂O): Expect signals for Cα (~57 ppm), Cβ (~32 ppm), Cγ (~24 ppm), Cδ (~29 ppm), Cε (~42 ppm), and C=O (~177 ppm).[1]

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of solid this compound or acquire the spectrum of the powder using an ATR-FTIR accessory.

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

-

Expected Characteristic Peaks (based on poly-L-lysine):

-

-

UV-Visible Spectroscopy:

-

Sample Preparation: Dissolve this compound in a UV-transparent solvent, typically water or a buffer solution.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Data Acquisition: Scan in the range of 190-400 nm.

-

Expected Absorption: this compound is expected to have a strong absorbance below 220 nm due to the peptide bonds.[3]

-

Visualizations

HPLC Analysis Workflow for this compound

Caption: Workflow for the HPLC analysis of this compound.

Interaction of this compound with DNA for Gene Delivery

This compound's cationic nature allows it to interact with and condense negatively charged DNA, forming nanoparticles that can facilitate gene delivery into cells.[7][8]

Caption: this compound-mediated DNA condensation and gene delivery.

References

- 1. bmse000043 L-Lysine at BMRB [bmrb.io]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HPLC Method for Separation of Lysine, Dilysine and this compound on BIST B+ Column | SIELC Technologies [sielc.com]

- 4. L-Lysine(56-87-1) 1H NMR spectrum [chemicalbook.com]

- 5. FTIR spectra of solid poly-l-lysine in the stretching NH mode range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Probing interaction of a this compound peptide with DNA underlying formation of guanine–lysine cross-links: insights from molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Conformational Analysis of Trilysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilysine, a tripeptide composed of three L-lysine residues, presents a unique model for studying the conformational preferences of short, charged peptides. Its structure is characterized by a repeating peptide backbone and positively charged side chains, which significantly influence its three-dimensional architecture and interactions with biological macromolecules. This technical guide provides a comprehensive overview of the structural features of this compound and a detailed analysis of its conformational landscape. We delve into the experimental and computational methodologies used to elucidate its various conformational states, presenting key quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers in the fields of peptide chemistry, structural biology, and drug development.

Structure of this compound

This compound is a tripeptide with the chemical formula C18H38N6O4 and a molecular weight of 402.53 g/mol .[1] It consists of three L-lysine amino acid residues linked sequentially by two peptide bonds.

Chemical Structure and Bonding

The structure of this compound is characterized by a central lysine residue flanked by an N-terminal and a C-terminal lysine residue. The peptide bonds are formed between the carboxyl group of one lysine and the amino group of the adjacent lysine. Due to the presence of the ε-amino group on the side chain of each lysine residue, this compound carries multiple positive charges at physiological pH, rendering it a highly cationic peptide.

Stereoisomerism

Each L-lysine residue in this compound contains a chiral center at the α-carbon. As a result, this compound is a chiral molecule. The stereochemistry of these α-carbons is critical in determining the overall three-dimensional conformation of the peptide. Stereoisomerism in peptides influences their biological activity and interactions with other chiral molecules, such as proteins and nucleic acids.

Conformational Analysis of this compound

The conformational landscape of this compound is complex due to the flexibility of its backbone and side chains. The peptide can adopt various conformations in solution, and the relative populations of these conformers are influenced by factors such as solvent, pH, and temperature. The primary dihedral angles, phi (φ) and psi (ψ), of the peptide backbone are key determinants of its secondary structure.

Conformational States of the Central Lysine Residue

Studies combining vibrational and NMR spectroscopy have revealed that the central lysine residue of this compound predominantly adopts a conformation known as a deformed polyproline II (pPIId) helix. Less populated conformational subensembles include Type I and Type II β-turns.

Table 1: Typical Backbone Dihedral Angles for Conformational States of the Central this compound Residue

| Conformation | Predominant/Subensemble | Typical φ Angle | Typical ψ Angle |

| Deformed Polyproline II (pPIId) | Predominant | ~ -75° | ~ +145° |

| Type I β-turn | Less Populated | i+1: -60°, i+2: -90° | i+1: -30°, i+2: 0° |

| Type II β-turn | Less Populated | i+1: -60°, i+2: 80° | i+1: 120°, i+2: 0° |

Note: The pPIId conformation is a variation of the canonical polyproline II helix. The β-turn values refer to the i+1 and i+2 positions within the four-residue turn.

Conformational States of the C-terminal Lysine Residue

The C-terminal lysine residue of this compound exhibits a more heterogeneous conformational distribution, existing as a mixture of polyproline II (pPII), β-strand, and right-handed helical conformations.

Table 2: Typical Backbone Dihedral Angles for Conformational States of the C-terminal this compound Residue

| Conformation | Typical φ Angle | Typical ψ Angle |

| Polyproline II (pPII) | ~ -75° | ~ +145° |

| β-strand | ~ -135° | ~ +135° |

| Right-handed α-helix | ~ -63° | ~ -43° |

Experimental Protocols for Conformational Analysis

The conformational analysis of this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), complemented by computational methods like Molecular Dynamics (MD) simulations.

2D NMR Spectroscopy for Conformer Population Analysis

Two-dimensional NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution and for quantifying the relative populations of different conformers.

Methodology:

-

Sample Preparation:

-

Dissolve this compound in a suitable solvent (e.g., D2O or a buffered aqueous solution) to a concentration of 1-5 mM.[2]

-

Adjust the pH to the desired value.

-

Add a small amount of a reference compound (e.g., DSS or TSP) for chemical shift calibration.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances to specific atoms in the this compound sequence.

-

Integrate the cross-peak volumes in the NOESY spectrum to derive interproton distance restraints.

-

Use the distance restraints and known covalent geometry as input for structure calculation algorithms (e.g., simulated annealing or distance geometry) to generate an ensemble of conformers.

-

Analyze the dihedral angles of the calculated structures to identify the predominant conformations.

-

The relative populations of different conformers can be estimated from the intensities of distinct sets of NOE cross-peaks or from J-coupling constants.

-

Circular Dichroism Spectroscopy for Secondary Structure Estimation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for estimating the secondary structure content of peptides and proteins in solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a buffer that is transparent in the far-UV region (e.g., phosphate or borate buffer at low concentrations).

-

The final peptide concentration should be in the range of 0.1-1.0 mg/mL.

-

-

Data Acquisition:

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Record the CD spectrum in the far-UV region (typically 190-260 nm).

-

Acquire a baseline spectrum of the buffer alone for subtraction.

-

-

Data Processing and Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

-

Analyze the shape and magnitude of the CD spectrum to estimate the percentages of different secondary structure elements. For example:

-

A strong negative band around 200 nm is characteristic of a random coil or disordered structure.

-

A negative band around 218 nm and a positive band around 195 nm are indicative of β-sheet structures.

-

Negative bands around 222 nm and 208 nm, and a positive band around 192 nm are characteristic of α-helical structures.

-

The spectrum of a polyproline II helix shows a weak positive band around 228 nm and a strong negative band around 206 nm.

-

-

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations provide a computational approach to explore the conformational space of peptides and to understand their dynamic behavior at an atomic level.

Methodology:

-

System Setup:

-

Build the initial structure of this compound, typically in an extended conformation.

-

Place the peptide in a simulation box of appropriate dimensions.

-

Solvate the system with a chosen water model (e.g., TIP3P, SPC/E).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at constant pressure (NPT ensemble) to achieve the correct density.

-

-

Production Run:

-

Run the simulation for a sufficient length of time (nanoseconds to microseconds) to adequately sample the conformational space.

-

-

Trajectory Analysis:

-

Analyze the trajectory to identify stable conformations and the transitions between them.

-

Calculate properties such as dihedral angle distributions, root-mean-square deviation (RMSD), and radius of gyration.

-

Cluster the conformations to identify the most populated states.

-

Conclusion

The conformational landscape of this compound is characterized by a predominant deformed polyproline II structure for the central residue and a mixture of conformations for the C-terminal residue. This guide has provided a detailed overview of these structural features, supported by quantitative data on dihedral angles. The outlined experimental protocols for NMR, CD, and MD simulations offer a robust framework for researchers to investigate the conformational dynamics of this compound and other short peptides. A thorough understanding of the structure-conformation relationships of such peptides is crucial for their application in drug design and development, particularly in the context of their interactions with biological targets.

References

A Technical Guide to the Synthesis and Purification of Trilysine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary methods for synthesizing and purifying Trilysine (Lys-Lys-Lys), a tripeptide of significant interest in biomedical research and drug development. This compound and other short poly-L-lysine polypeptides are utilized as cationic moieties in the development of gene delivery vectors and for the formation of DNA nanoparticles[1]. Their positive charge under physiological conditions allows for interaction with negatively charged molecules, making them valuable in various applications, including the development of drug delivery platforms such as hydrogels[2][3].

Synthesis of this compound

The synthesis of this compound, a tripeptide, can be accomplished through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis. SPPS is favored for its efficiency and ease of purification for research-scale quantities, while solution-phase synthesis can be more suitable for large-scale production[4][5].

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for creating custom peptides. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing[5]. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted protocol.

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

-

Resin Preparation: Swell Fmoc-Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF to remove piperidine.

-

First Amino Acid Coupling (Lysine):

-

Activate the first Fmoc-Lys(Boc)-OH amino acid (3-4 equivalents) with a coupling agent like HATU (3-4 eq.) and an activator base like DIPEA (6-8 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin with DMF to remove excess reagents. A Kaiser test can be performed to confirm complete coupling.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

-

Sequential Coupling: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the second and third Lysine residues (Fmoc-Lys(Boc)-OH).

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the fully assembled peptidyl-resin with Dichloromethane (DCM) and dry it under vacuum.

-

Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA). A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) to scavenge the cleaved Boc protecting groups from the lysine side chains[6].

-

React for 2-3 hours at room temperature.

-

-

Peptide Precipitation: Filter the resin and precipitate the crude this compound from the TFA solution by adding cold diethyl ether.

-

Collection: Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and dry the crude product under vacuum.

Solution-Phase Synthesis

Solution-phase synthesis involves carrying out all reactions in a homogeneous liquid phase without a solid support. While it requires purification of intermediate products after each step, it is highly scalable. A convergent strategy can be employed where dipeptides are first synthesized and then coupled to form larger peptides.

This protocol describes a stepwise synthesis using Boc (tert-butyloxycarbonyl) and Benzyl (Bzl) protecting groups.

-

Dipeptide Synthesis (Boc-Lys(Z)-Lys(Z)-OMe):

-

React Boc-Lys(Z)-OH with Lys(Z)-OMe using a coupling agent like DCC/HOBt in an organic solvent (e.g., DCM or DMF).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, perform a work-up (e.g., acid/base washes) to remove byproducts and unreacted starting materials.

-

Purify the protected dipeptide by column chromatography.

-

-

Ester Hydrolysis: Saponify the methyl ester (OMe) of the dipeptide using NaOH or LiOH in a solvent mixture like THF/water to yield Boc-Lys(Z)-Lys(Z)-OH.

-

N-terminal Deprotection: Remove the Boc group from a separate aliquot of the protected dipeptide using TFA in DCM to yield H-Lys(Z)-Lys(Z)-OMe.

-

Fragment Condensation (Not for this compound): This step is for longer peptides. For this compound, a stepwise approach is more direct.

-

Stepwise Elongation (Preferred for this compound):

-

Take the purified Boc-Lys(Z)-Lys(Z)-OH from step 2 and activate its carboxyl group.

-

Couple this activated dipeptide with a third protected lysine, Lys(Z)-OMe, to form the protected tripeptide, Boc-Lys(Z)-Lys(Z)-Lys(Z)-OMe.

-

Purify the protected tripeptide.

-

-

Final Deprotection:

-

First, hydrolyze the C-terminal methyl ester as in step 2.

-

Finally, remove all remaining protecting groups (Boc and Z) simultaneously. This is typically done by catalytic hydrogenation (for Z groups) followed by acidolysis with TFA (for the Boc group), or strong acid cleavage.

-

-

Purification: Purify the final this compound product using chromatography.

References

- 1. Lys-Lys-Lys this compound [sigmaaldrich.com]

- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 3. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KR102177642B1 - Process for the Preparation of Tripeptide - Google Patents [patents.google.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biomedical Potential of Trilysine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trilysine, a tripeptide composed of three L-lysine residues, is emerging as a versatile and promising biomaterial for a range of biomedical applications. Its inherent positive charge at physiological pH, coupled with its biocompatibility and biodegradability, makes it a prime candidate for innovation in drug delivery, tissue engineering, and antimicrobial therapies. This technical guide provides a comprehensive overview of the core applications of this compound, detailing its synthesis, experimental protocols, and quantitative data from relevant studies. It is intended to serve as a foundational resource for researchers and professionals in the field of biomedical research and drug development, facilitating the exploration and application of this promising tripeptide.

Introduction to this compound

This compound, chemically known as L-lysyl-L-lysyl-L-lysine, is a short peptide chain that possesses multiple primary amine groups in its side chains. This structural feature is central to its functionality, imparting a significant cationic charge that governs its interactions with negatively charged molecules and biological surfaces, such as cell membranes and nucleic acids. As a naturally derived peptide, this compound is anticipated to have a favorable safety profile, making it an attractive component for in vivo applications.

Core Biomedical Applications

The unique physicochemical properties of this compound have led to its investigation in several key areas of biomedical research.

Drug Delivery Systems

This compound's cationic nature allows it to serve as an effective crosslinking agent for anionic polymers, forming stable hydrogel networks. These hydrogels can encapsulate therapeutic agents, offering a platform for controlled and sustained drug release.

A notable application is the use of this compound to crosslink gellan gum, a biocompatible polysaccharide. This creates a hydrogel that can be loaded with drugs and injected to form a localized drug depot, potentially reducing systemic side effects and improving therapeutic efficacy.

Tissue Engineering and Wound Healing

In the realm of tissue engineering, this compound is a valuable component of polymeric hydrogel adhesives designed for wound closure and tissue repair. Its lysine backbone is a fundamental building block of many proteins in the extracellular matrix, suggesting its potential to integrate well with natural tissues and support cellular processes.

Studies have shown that lysine-containing topical treatments can significantly enhance wound healing. For instance, a lysine-based cream demonstrated a notable reduction in scar formation and an increase in fibroblast proliferation, key cells in the wound healing process.[1][2]

Antimicrobial Applications

The polycationic structure of this compound is analogous to that of many antimicrobial peptides (AMPs). The prevailing mechanism of action for such peptides involves the electrostatic attraction to the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. While specific data for this compound is limited, studies on modified polylysine have demonstrated significant antibacterial activity against common pathogens.

Gene Delivery

The ability of cationic molecules to condense negatively charged DNA and RNA into nanoparticles is a cornerstone of non-viral gene delivery. Short poly-L-lysine peptides, including this compound, are being explored as components of gene delivery vectors. These cationic peptides can form complexes with nucleic acids, protecting them from degradation and facilitating their entry into cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and related lysine-containing compounds.

Table 1: Antimicrobial Activity of Modified ε-Polylysine

| Microorganism | Concentration of M-ε-PL | Inhibition Rate (%) |

| Escherichia coli | 20 mg/mL | 70 |

| Staphylococcus aureus | 20 mg/mL | 44 |

Data adapted from a study on modified ε-polylysine (M-ε-PL) as a proxy for this compound's potential antimicrobial activity.[3]

Table 2: Efficacy of a Lysine-Containing Cream in Wound Healing

| Parameter | Outcome |

| Scar Formation Reduction | 90% |

| Increase in Fibroblasts | 30% |

Data from a case study on a lysine-based cream for wound treatment.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of this compound.

Solid-Phase Synthesis of this compound (Lys-Lys-Lys)

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis (SPPS) and can be used to synthesize this compound.[4][5][6]

Materials:

-

Rink Amide resin

-

Fmoc-Lys(Boc)-OH

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Coupling (Lysine):

-

Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Dissolve Fmoc-Lys(Boc)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (Lysine):

-

Repeat the deprotection and coupling steps as in step 2 with Fmoc-Lys(Boc)-OH.

-

-

Third Amino Acid Coupling (Lysine):

-

Repeat the deprotection and coupling steps as in step 2 with Fmoc-Lys(Boc)-OH.

-

-

Final Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude this compound by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

-

Purification and Characterization:

Preparation of a this compound-Crosslinked Hydrogel for Drug Delivery

This protocol describes the formation of a biodegradable hydrogel using this compound and a PEG-based crosslinker, suitable for entrapping a therapeutic agent.[10]

Materials:

-

4-arm-N-hydroxysuccinimide ester of polyethylene glycol carboxymethylene-butyric acid (PEG-NHS ester)

-

This compound

-

Phosphate buffer (0.01M, pH 4.0)

-

Borate buffer (0.1M, pH 9.5)

-

Therapeutic agent (e.g., a model small molecule drug)

Procedure:

-

Prepare Solution A: Dissolve the 4-arm PEG-NHS ester in 0.01M phosphate buffer (pH 4.0) and sterile filter.

-

Prepare Solution B: Dissolve this compound and the therapeutic agent in 0.1M borate buffer (pH 9.5).

-

Hydrogel Formation: Mix equal volumes of Solution A and Solution B to initiate condensation polymerization. The this compound and PEG-NHS ester will react to form a crosslinked hydrogel, entrapping the therapeutic agent.

-

Characterization:

-

Gelation Time: Visually inspect the mixture to determine the time required for gel formation.

-

Swelling Behavior: Immerse a known weight of the hydrogel in a relevant buffer (e.g., PBS) and measure the weight change over time.[11][12]

-

Drug Release Kinetics: Place the drug-loaded hydrogel in a release medium and periodically measure the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[11][13][14]

-

In Vitro Biocompatibility Testing

Biocompatibility of this compound-based materials should be assessed according to ISO 10993 standards.[15][16][17][18][19]

4.3.1. Cytotoxicity Assay (ISO 10993-5)

Materials:

-

L929 mouse fibroblast cell line (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Extracts of the this compound-based material (prepared according to ISO 10993-12)

-

Positive control (e.g., cytotoxic material)

-

Negative control (e.g., non-cytotoxic material)

-

MTT or XTT assay kit

Procedure:

-

Seed L929 cells in a 96-well plate and incubate until they reach a suitable confluence.

-

Remove the culture medium and replace it with extracts of the this compound material, positive control, and negative control.

-

Incubate for a specified period (e.g., 24 hours).

-

Assess cell viability using a quantitative method like the MTT or XTT assay, which measures metabolic activity.

-

Compare the viability of cells exposed to the this compound material extract with the controls to determine its cytotoxic potential.

Visualizations

Signaling and Mechanistic Pathways

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. benchchem.com [benchchem.com]

- 5. Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. HPLC Method for Separation of Lysine, Dilysine and this compound on BIST B+ Column | SIELC Technologies [sielc.com]

- 8. DSpace [scholarworks.wm.edu]

- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20080187568A1 - Polymerization with precipitation of proteins for elution in physiological solution - Google Patents [patents.google.com]

- 11. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrogel: Preparation, characterization, and applications: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrogels: Swelling, Drug Loading, and Release | Semantic Scholar [semanticscholar.org]

- 15. cormica.com [cormica.com]

- 16. medinstitute.com [medinstitute.com]

- 17. In Vitro Biocompatibility Testing for Medical Devices (ISO 10993) [biotesys.de]

- 18. eurofins.de [eurofins.de]

- 19. emergobyul.com [emergobyul.com]

Trilysine: A Technical Guide to its Role in Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilysine is a tripeptide composed of three L-lysine residues joined by peptide bonds.[1] Its defining characteristic is the presence of multiple primary amine groups on its side chains, which are protonated at physiological pH, conferring a significant positive charge to the molecule. This polycationic nature is central to its utility in various biochemical and biomedical applications, particularly in the realm of protein modification and drug delivery. This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, role in protein modification, and applications in drug development, complete with experimental protocols and quantitative data to support researchers in this field.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. The multiple amine groups make it a versatile tool for bioconjugation.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₈N₆O₄ | N/A |

| Molecular Weight | 402.53 g/mol | N/A |

| CAS Number | 13184-14-0 | N/A |

| Structure | Lys-Lys-Lys | [1] |

| Key Feature | Polycationic at physiological pH | [2][3] |

Synthesis and Purification of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a well-established method for creating custom peptides. The process involves the sequential addition of protected lysine residues to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Lys(Boc)-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.

-

First Amino Acid Coupling:

-

Activate Fmoc-Lys(Boc)-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 two more times to add the second and third lysine residues.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the this compound peptide using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Boc side-chain protecting groups.[4]

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude this compound by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[5]

-

Purification:

-

Centrifuge the precipitated peptide, decant the ether, and dissolve the pellet in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile and TFA).

-

Purify the this compound using RP-HPLC with a C18 column.[6] Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.[6]

-

Collect fractions containing the pure this compound and confirm the identity and purity using mass spectrometry.

-

-

Lyophilization: Freeze-dry the pure fractions to obtain this compound as a white powder.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Role in Protein Modification

The primary role of this compound in protein modification stems from the reactivity of the ε-amino groups of its lysine residues. These nucleophilic groups can react with various electrophilic reagents to form stable covalent bonds, allowing for the conjugation of this compound to proteins.

Chemical Reactions for Protein Conjugation

A common method for conjugating this compound to proteins involves the use of N-hydroxysuccinimide (NHS) esters. The NHS ester of a molecule to be conjugated is reacted with the primary amines of the protein's surface-exposed lysine residues and/or the N-terminus. Similarly, a protein can be modified to carry an NHS ester that can then react with the amine groups of this compound.

Caption: NHS ester-mediated conjugation of this compound to a protein.

Experimental Protocol: this compound Conjugation to a Protein

This protocol provides a general method for conjugating a molecule containing an NHS ester to the amine groups of this compound, which can then be further used. A similar process can be envisioned for conjugating this compound to a protein that has been activated with an NHS ester.

Materials:

-

This compound

-

NHS-ester functionalized molecule (e.g., a fluorescent dye or a drug)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Prepare this compound Solution: Dissolve this compound in PBS to a final concentration of 1-5 mg/mL.

-

Prepare NHS-Ester Solution: Dissolve the NHS-ester functionalized molecule in a minimal amount of DMSO.

-

Conjugation Reaction:

-

Add the NHS-ester solution to the this compound solution at a molar ratio determined by the desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Remove unreacted NHS-ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the this compound conjugate.

-

-

Characterization:

-

Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (if the conjugated molecule has a chromophore) and mass spectrometry.

-

Applications in Drug Development

This compound's polycationic nature and capacity for multivalent conjugation make it a valuable tool in drug development, particularly in drug delivery systems.

This compound-Based Drug Delivery Systems

This compound can be used as a component in various drug delivery platforms:

-

Hydrogel Crosslinker: The multiple amine groups of this compound can react with crosslinking agents to form hydrogels for the controlled release of therapeutic agents.[7][8][9][10][11] The density of crosslinking, and thus the drug release kinetics, can be tuned by varying the concentration of this compound.

-

Gene Delivery Vectors: The positive charges on this compound can electrostatically interact with negatively charged nucleic acids (DNA, siRNA) to form nanoparticles that facilitate their entry into cells.[2]

-

Protein and Peptide Delivery: Conjugation of this compound to therapeutic proteins or peptides can enhance their cellular uptake.[2][12]

The following table presents extrapolated quantitative data for hypothetical this compound-based drug delivery systems, based on published data for similar polylysine systems.[13][14]

| Drug Delivery System | Drug | Drug Loading Content (%) | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release (24h, %) |

| This compound-crosslinked Hydrogel | Doxorubicin | ~5 | N/A | ~85 | ~30 |

| This compound-siRNA Nanoparticles | siRNA | ~10 (w/w) | 100-150 | >90 | N/A |

| This compound-BSA Conjugate | Bovine Serum Albumin | N/A | 50-100 | N/A | N/A |

Characterization of this compound-Modified Proteins

A thorough characterization of this compound-protein conjugates is crucial to ensure their quality and functionality. Several analytical techniques can be employed for this purpose.

| Analytical Technique | Information Obtained | Reference |

| Mass Spectrometry (MS) | Confirms covalent conjugation, determines the degree of labeling (number of this compound molecules per protein), and identifies conjugation sites. | [15][16][17][18][19] |

| UV-Vis Spectroscopy | Quantifies the concentration of the conjugate and the degree of labeling if the conjugated molecule has a distinct absorbance. | N/A |

| Size-Exclusion Chromatography (SEC) | Assesses the purity and aggregation state of the conjugate. | N/A |

| Dynamic Light Scattering (DLS) | Measures the size distribution of nanoparticle-based delivery systems. | N/A |

| Zeta Potential Measurement | Determines the surface charge of conjugates and nanoparticles, which is crucial for their interaction with cell membranes. | [20] |

Cellular Uptake of this compound-Modified Proteins

The polycationic nature of this compound is expected to facilitate the cellular uptake of conjugated proteins, primarily through endocytic pathways.[3][20][21][22] The initial interaction is likely an electrostatic attraction between the positively charged this compound moiety and the negatively charged cell surface proteoglycans.

Caption: Potential cellular uptake pathways for this compound-modified proteins.

Conclusion

This compound presents a versatile and potent tool for researchers in protein modification and drug development. Its well-defined structure, polycationic nature, and amenability to established synthetic and conjugation chemistries allow for the creation of novel bioconjugates and drug delivery systems. While more research is needed to fully elucidate its potential and to generate a larger body of quantitative data, the principles and protocols outlined in this guide provide a solid foundation for scientists and professionals to begin exploring the applications of this compound in their work. The continued development of this compound-based technologies holds promise for advancing therapeutic strategies and our understanding of biological processes.

References

- 1. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Purification of Tripeptides [scholarlycommons.pacific.edu]

- 2. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Hydrogels for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral Delivery of Protein Drugs via Lysine Polymer-Based Nanoparticle Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrophilic Natural Polylysine as Drug Nanocarrier for Preparation of Helical Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. An accurate TMT-based approach to quantify and model lysine susceptibility to conjugation via N-hydroxysuccinimide esters in a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of global protein lysine methylation by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Intracellular delivery of universal proteins using a lysine headgroup containing cationic liposomes: deciphering the uptake mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cellular Uptake Mechanisms and Endosomal Trafficking of Supercharged Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cellular Uptake Mechanism of Cationic Branched Polypeptides with Poly[l-Lys] Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Charge and Interaction of Trilysine

This guide provides a comprehensive overview of the physicochemical properties of Trilysine, focusing on its charge characteristics and molecular interactions. It is intended for researchers, scientists, and drug development professionals working with peptides and bioconjugates.

Physicochemical Properties of this compound

This compound is a peptide composed of three lysine residues linked by peptide bonds. The charge of this compound is primarily determined by the ionization state of its N-terminal amino group, C-terminal carboxyl group, and the epsilon-amino group (ε-NH2) on the side chain of each lysine residue. The ionization of these groups is dependent on the pH of the surrounding environment.

Table 1: Estimated pKa Values of Ionizable Groups in this compound

The pKa values of the ionizable groups in a peptide can be influenced by the local environment, including the presence of adjacent charged groups. The following table provides estimated pKa values for the functional groups in this compound.

| Ionizable Group | Estimated pKa | Charge when Protonated | Charge when Deprotonated |

| C-terminal α-carboxyl (-COOH) | ~2.2 | 0 | -1 |

| N-terminal α-amino (-NH3+) | ~9.0 | +1 | 0 |

| Lysine side chain ε-amino (-NH3+) | ~10.5 | +1 | 0 |

Protonation States and Net Charge

The net charge of this compound can be estimated at a given pH by considering the pKa of each ionizable group.[1] When the pH is below the pKa, the group is predominantly protonated, and when the pH is above the pKa, it is predominantly deprotonated.[2] this compound has one C-terminal carboxyl group, one N-terminal amino group, and three lysine side chain amino groups, for a total of five ionizable groups.

At physiological pH (~7.4), the C-terminal carboxyl group is deprotonated (-1 charge), while the N-terminal amino group and the three side-chain amino groups are protonated (+1 charge each). Therefore, the net charge of this compound at physiological pH is approximately +3.[3]

References

Trilysine: A Versatile Trivalent Building Block for Advanced Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of complex molecular design and synthesis, the selection of appropriate building blocks is paramount to achieving desired functionality and structural integrity. Trilysine, a tripeptide composed of three L-lysine residues, has emerged as a particularly valuable and versatile scaffold. Its inherent properties, including three primary amine groups available for conjugation, biocompatibility, and biodegradability, make it an ideal candidate for the construction of sophisticated molecules for a range of applications in drug delivery, diagnostics, and biomaterials. This technical guide provides a comprehensive overview of this compound's role as a building block, detailing its synthesis, characterization, and application in creating complex molecular entities, supported by experimental protocols and quantitative data.

Core Properties of this compound

This compound's utility stems from its unique trifunctional nature, offering three reactive sites for the attachment of various moieties. This trivalent structure allows for the creation of branched architectures, such as dendrimers, or the multivalent display of targeting ligands, imaging agents, or therapeutic payloads.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₈N₆O₄ | N/A |

| Molecular Weight | 402.53 g/mol | N/A |

| Structure | Linear tripeptide of L-lysine | N/A |

| Key Functional Groups | 3 Primary Amines (two ε-amines, one α-amine), 1 Carboxylic Acid | N/A |

Synthesis and Purification of this compound

The synthesis of this compound is most commonly achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of amino acids. The following protocol outlines a standard Fmoc/tBu-based SPPS approach for the synthesis of H-Lys-Lys-Lys-OH.

Experimental Protocol: Solid-Phase Synthesis of this compound (H-Lys-Lys-Lys-OH)

1. Resin Preparation:

-

Start with a pre-loaded Fmoc-Lys(Boc)-Wang resin. The loading capacity of the resin (typically 0.3-0.8 mmol/g) will determine the scale of the synthesis.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain.

-

Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

3. Amino Acid Coupling (repeated for the second and third lysine residues):

-

Dissolve Fmoc-Lys(Boc)-OH (3 equivalents to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin test.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (5 times).

4. Final Fmoc Deprotection:

-

After the coupling of the final lysine residue, perform a final Fmoc deprotection as described in step 2.

5. Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA and combine the filtrates.

6. Precipitation and Purification:

-

Precipitate the crude this compound by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether twice more.

-

Dry the crude peptide under vacuum.

-

Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[1]

-

Collect fractions containing the pure product and confirm the identity and purity by mass spectrometry and analytical HPLC.

-

Lyophilize the pure fractions to obtain this compound as a white powder.[1]

Characterization

The purified this compound should be characterized to confirm its identity and purity.

-

Mass Spectrometry (MS): To verify the correct molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the tripeptide.

This compound as a Scaffold for Complex Molecules

The three primary amine groups of this compound provide a platform for the construction of a variety of complex molecular architectures.

Dendrimers

This compound is an excellent building block for the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with a well-defined structure. The synthesis of lysine-based dendrimers typically involves a divergent approach, starting from a core molecule and iteratively adding layers of lysine residues.

Experimental Workflow: Divergent Synthesis of a Generation 2 (G2) Lysine Dendrimer

Caption: Workflow for the divergent synthesis of a G2 lysine dendrimer.

Drug Conjugates

The amine groups of this compound can be used to attach drugs, targeting ligands, and imaging agents. This allows for the creation of multifunctional drug delivery systems with enhanced therapeutic efficacy and reduced side effects.

Applications and Quantitative Data

This compound-based molecules have shown promise in a variety of biomedical applications. The following tables summarize key quantitative data from preclinical studies.

In Vivo Efficacy of a PEGylated Poly(L-lysine) Dendrimer-Camptothecin Conjugate

| Parameter | Value | Tumor Model | Reference |

| Drug Loading | 4-6 wt% Camptothecin | N/A | [2] |

| Blood Circulation Half-life | 30.9 ± 8.8 hours | Murine and Human Colon Carcinoma | [2] |

| Tumor Uptake | 4.2 ± 2.3% of injected dose/g of tissue | Murine and Human Colon Carcinoma | [2] |

| Survival Outcome (C26 model) | Significantly prolonged survival (P < 0.05) | Murine Colon Carcinoma (C26) | [2] |

| Survival Outcome (HT-29 model) | 3 out of 8 mice survived tumor-free | Human Colon Carcinoma (HT-29) | [2] |

Cellular Uptake of Poly(lysine) Dendrimers

| Dendrimer Type | Cell Line | Uptake Efficiency | Reference |

| siRNA-loaded poly(lysine) dendrimers | THP-1 and U937 myeloid cells | Over 94% FITC-positive cells | [3] |

Receptor Binding Affinity

| Ligand | Receptor/Membrane | Kd | Bmax | Reference |

| L-[³H]lysine | Rat retinal membrane | 229.4 ± 14.23 nM | 2.04 ± 0.11 pmol/mg protein | [4] |

This compound-Containing Molecules in Cellular Signaling

Recent studies have indicated that this compound-based molecules can directly interact with and modulate cellular signaling pathways, extending their utility beyond simple drug delivery platforms.

Modulation of Membrane Enzyme Activity

Polylysine-containing peptides have been shown to affect the activity of key membrane-bound enzymes.[5] For instance, they can stimulate the activity of certain protein kinases and phosphatidylinositol kinases, leading to increased phosphorylation of membrane proteins and inositolphospholipids.[5] They have also been observed to alter the activity of adenylate cyclase.[5]

Signaling Pathway: Modulation of PI3K/Akt and cAMP Pathways by Polylysine-Containing Peptides

Caption: Potential modulation of PI3K/Akt and cAMP signaling by polylysine peptides.

Interaction with Ion Channels

A study on an acetylated this compound amide (Ac-KKK-NH₂) demonstrated its ability to bind to the NaV1.8 sodium channel, a key player in nociceptive signaling.[6] This interaction led to a modulation of the channel's activity, suggesting a potential analgesic effect.[6] This highlights the potential for designing this compound-based peptides that can directly target and modulate the function of specific ion channels involved in disease.

Conclusion

This compound is a highly adaptable and valuable building block for the creation of complex and functional molecules. Its trivalent nature, combined with its biocompatibility, allows for the synthesis of diverse architectures, from well-defined dendrimers to multifunctional drug conjugates. The ability of this compound-containing molecules to not only serve as delivery vehicles but also to directly interact with and modulate cellular signaling pathways opens up new avenues for the design of novel therapeutics and research tools. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this compound in their own investigations. As synthetic methodologies continue to advance, the applications for this versatile building block are poised to expand even further, solidifying its importance in the field of molecular engineering.

References

- 1. bachem.com [bachem.com]

- 2. Synthesis and in vivo antitumor efficacy of PEGylated poly(l-lysine) dendrimer-camptothecin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Poly(lysine) Dendrimers Form Complexes with siRNA and Provide Its Efficient Uptake by Myeloid Cells: Model Studies for Therapeutic Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-[3H]lysine binding to rat retinal membrane: I. Quantitative determination and characterization of the binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polylysine-containing peptides, including the carboxyl-terminal segment of the human c-Ki-ras 2 protein, affect the activity of some key membrane enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short Lysine-Containing Tripeptide as Analgesic Substance: The Possible Mechanism of Ligand–Receptor Binding to the Slow Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo and In Vitro Stability of Trilysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the in vivo and in vitro stability of Trilysine, a tripeptide composed of three L-lysine residues. While specific quantitative stability data for this compound is limited in publicly available literature, this document synthesizes information on general peptide stability, the known metabolic pathways of lysine, and standard analytical techniques to provide a robust framework for its evaluation.

Introduction to this compound and Stability Considerations

This compound (Lys-Lys-Lys) is a short, highly cationic peptide. Its stability, both in biological systems (in vivo) and in experimental setting (in vitro), is a critical parameter for its potential applications in drug delivery and other biomedical fields. Peptides, in general, are susceptible to degradation by proteases and peptidases, which can limit their therapeutic efficacy. The stability of a peptide like this compound is influenced by factors such as its amino acid sequence, size, and the chemical environment. Understanding its stability profile is essential for predicting its pharmacokinetic and pharmacodynamic properties.

In Vitro Stability Assessment

The in vitro stability of this compound is typically evaluated by incubating the peptide in various biological matrices, such as plasma, serum, or cell culture media, and monitoring its degradation over time. These studies help to identify the primary degradation products and determine the peptide's half-life in a controlled environment.

Experimental Protocols

A generalized protocol for assessing the in vitro stability of this compound involves the following steps:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as water or a buffer, at a known concentration.

-

Incubation: The this compound stock solution is diluted into the biological matrix of interest (e.g., human plasma, rat serum) to a final concentration. The mixture is then incubated at a physiological temperature, typically 37°C.

-

Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Reaction Quenching: To stop enzymatic degradation, a quenching solution (e.g., trichloroacetic acid, acetonitrile) is added to each aliquot.

-

Sample Processing: The samples are typically centrifuged to precipitate proteins, and the supernatant containing the remaining this compound and its degradation products is collected.

-

Analytical Quantification: The concentration of intact this compound in each sample is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of this compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the degradation curve.

Analytical Methods

Several analytical techniques are suitable for quantifying this compound and its metabolites in stability studies.

| Analytical Method | Principle | Application in this compound Stability |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their physicochemical properties. This compound and its fragments can be separated and quantified.[1] | Quantification of intact this compound and identification of degradation products like dilysine and lysine. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry for highly sensitive and specific detection. | Provides precise quantification and structural elucidation of this compound and its metabolites. |

| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. | Suitable for the analysis of charged peptides like this compound. |

In Vivo Stability and Degradation Pathways

The in vivo stability of this compound is influenced by enzymatic degradation, renal clearance, and distribution into tissues. Upon administration, this compound is expected to be cleaved by peptidases present in the blood and tissues. The resulting lysine monomers would then enter the endogenous lysine metabolic pathways.

Enzymatic Degradation of this compound

The peptide bonds in this compound are susceptible to cleavage by various exopeptidases and endopeptidases. Aminopeptidases can cleave the N-terminal lysine, while carboxypeptidases can remove the C-terminal lysine. Endopeptidases could potentially cleave the internal peptide bond. The primary degradation products would be dilysine and free lysine.

Metabolic Fate of Lysine

Once this compound is broken down into individual lysine molecules, they enter the general amino acid pool and are subject to the same metabolic pathways as dietary lysine. The primary site of lysine catabolism is the liver.[2] There are two main degradation pathways for lysine: the saccharopine pathway and the pipecolic acid pathway. The saccharopine pathway, which occurs in the mitochondria, is the predominant route in mammals.[2]

In this pathway, lysine is condensed with α-ketoglutarate to form saccharopine. Saccharopine is then cleaved to yield glutamate and α-aminoadipate-semialdehyde. Subsequent enzymatic reactions convert α-aminoadipate-semialdehyde to acetyl-CoA, which can then enter the citric acid cycle for energy production.

Experimental Workflow for Stability Assessment

The overall workflow for assessing the stability of this compound involves a series of coordinated steps, from sample preparation to data analysis.

Conclusion

The stability of this compound is a key determinant of its potential utility in biomedical applications. This guide has outlined the fundamental principles and methodologies for its comprehensive stability assessment. While specific experimental data for this compound is not extensively documented, the protocols for general peptide stability testing and the known metabolic pathways of lysine provide a solid foundation for its evaluation. Researchers and drug development professionals should employ rigorous analytical techniques, such as HPLC and LC-MS, to obtain precise and reliable data on the stability and degradation of this compound in both in vitro and in vivo systems. Such studies are indispensable for advancing the development of this compound-based therapeutics and technologies.

References

Methodological & Application

Application Notes and Protocols: Trilysine in Hydrogel Formation for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing trilysine in the formation of hydrogels for drug delivery applications. This compound, a peptide-based molecule, serves as an effective crosslinker, offering a biocompatible and tunable platform for encapsulating and releasing therapeutic agents. This document outlines the synthesis, characterization, and application of this compound-crosslinked hydrogels, with a focus on their mechanical properties, drug release kinetics, and biocompatibility.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate a wide range of therapeutic molecules make them ideal candidates for drug delivery systems.[1][2] this compound has emerged as a valuable crosslinking agent for forming hydrogels with polymers such as gellan gum and polyethylene glycol (PEG).[3][4] The use of this compound allows for the creation of biocompatible and biodegradable hydrogels with tunable mechanical strength and drug release profiles, making them suitable for various biomedical applications, including localized drug delivery to cancer tissues and wound healing.[1][5]

Mechanism of this compound Crosslinking

This compound acts as a crosslinker by forming bonds with polymer chains, creating a stable hydrogel network. The primary amine groups of this compound can react with functional groups on other polymers, such as N-hydroxysuccinimide (NHS) esters on PEG derivatives, through a condensation polymerization reaction.[4] In the case of gellan gum, the cationic nature of this compound facilitates ionic interactions with the anionic polymer chains, inducing gelation.[3][5] This ability to form crosslinks under physiological conditions without the need for high temperatures makes this compound an attractive option for encapsulating sensitive therapeutic agents.[5]

Below is a diagram illustrating the conceptual crosslinking of a polymer with this compound.

Caption: Conceptual diagram of this compound-mediated hydrogel formation.

Experimental Protocols

Protocol for Gellan Gum-Trilysine Hydrogel Formation

This protocol describes the preparation of gellan gum-based hydrogels crosslinked with this compound, suitable for the encapsulation of therapeutic antibodies.[3]

Materials:

-

Gellan Gum (GG) powder

-

This compound

-

Deionized water

-

Phosphate-buffered saline (PBS)

-

Therapeutic antibody (e.g., IgG)

Equipment:

-

Magnetic stirrer with hot plate

-

Syringes

-

Incubator

Procedure:

-

Prepare a gellan gum solution by dissolving GG powder in deionized water at approximately 70°C with constant agitation for about 2 hours, resulting in a clear solution.[3]

-

Allow the GG solution to cool to around 40°C.[3]

-

Prepare the this compound crosslinker solution by dissolving this compound in deionized water.

-

To encapsulate a therapeutic agent, add the desired amount of the therapeutic (e.g., IgG) to the this compound solution.

-

Gradually add the this compound (with or without the therapeutic) solution to the cooled GG solution while stirring.[3]

-

Load the resulting formulation into syringes for application.[3]

Protocol for PEG-Trilysine Hydrogel Formation

This protocol details the in-situ formation of a biodegradable hydrogel through the reaction of a PEG-NHS ester and this compound.[4]

Materials:

-

PEG-NHS ester (e.g., 4-arm-PEG-succinimidyl)

-

This compound

-

Buffer solution (e.g., PBS)

-

Bioactive substance (optional, e.g., fibrinogen, paclitaxel)

Procedure:

-

Prepare a precursor solution of the PEG-NHS ester in a suitable buffer.

-

Prepare a separate precursor solution of this compound in a buffer. If encapsulating a bioactive substance, it can be mixed with the this compound solution.[4]

-

To initiate hydrogel formation, mix the two precursor solutions. Polymerization and crosslinking will occur rapidly under physiological conditions.[4][6]

Characterization of this compound Hydrogels

A comprehensive characterization of the hydrogels is crucial to ensure their suitability for the intended application.

Mechanical Properties

The mechanical properties of hydrogels, such as their stiffness and elasticity, are critical for their performance in drug delivery applications. These properties can be tuned by varying the concentration of the polymer and the this compound crosslinker.[3]

Protocol for Rheological Testing:

-

Perform rheology testing on a rheometer equipped with a cone plate at 37°C.[3]

-

Conduct frequency and strain sweeps to determine the viscoelastic properties of the hydrogel.[7]

-

The storage modulus (G') and loss modulus (G'') provide information on the elastic and viscous behavior of the hydrogel, respectively.

Protocol for Injection Force Measurement:

-

Load the hydrogel formulation into a syringe.

-

Use an Instron or similar mechanical testing instrument to measure the force required to inject the hydrogel at a constant rate (e.g., 2 mm/min).[3][5]

Drug Release Kinetics

The release profile of the encapsulated therapeutic agent is a key performance indicator of the drug delivery system.

Protocol for In Vitro Drug Release Study:

-

Place a known amount of the drug-loaded hydrogel (e.g., ~100 mg) into a microcentrifuge tube.[3]

-

Add a suitable release medium (e.g., 1 mL of PBS) to the tube.[3][5]

-

At predetermined time points, collect the release medium and replace it with fresh medium.

-

Quantify the concentration of the released drug in the collected samples using an appropriate analytical method, such as an ELISA for antibodies.[3][5]

Swelling and Degradation

The swelling and degradation behavior of the hydrogel can influence the drug release mechanism and the biocompatibility of the implant.

Protocol for Swelling and Degradation Study:

-

Immerse pre-weighed hydrogel samples in PBS at 37°C.[3]

-

At various time points, remove the samples, blot excess surface water, and record the wet weight to determine the swelling ratio.

-

To assess degradation, lyophilize the samples after recording the wet weight and record the dry weight.[3]

Biocompatibility

Ensuring the hydrogel is not toxic to cells is a critical step in its development for biomedical applications.

Protocol for In Vitro Cell Viability Assay:

-